molecular formula C20H24N2O2 B320616 N,N'-Diethyl-N,N'-diphenylsuccinamide

N,N'-Diethyl-N,N'-diphenylsuccinamide

Cat. No.: B320616
M. Wt: 324.4 g/mol
InChI Key: PJOBXNUJHQBTRC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Characterization

IUPAC Nomenclature and Alternative Chemical Designations

The systematic IUPAC name for the compound is N,N′-diethyl-N,N′-diphenylbutanediamide , reflecting its four-carbon succinamide backbone substituted with ethyl and phenyl groups at both terminal nitrogen atoms. Alternative designations include:

  • Butanediamide, N~1~,N~4~-diethyl-N~1~,N~4~-diphenyl-
  • N,N′-Diethyl-N,N′-diphenylsuccinamide
Property Value
Molecular Formula C~20~H~24~N~2~O~2~
Molecular Weight 324.423 g/mol
CAS Registry Number 131851-63-3
ChemSpider ID 1404565

Molecular Geometry and Crystallographic Analysis

While direct crystallographic data for N,N'-diethyl-N,N'-diphenylsuccinamide remains unreported, analogous succinamide derivatives exhibit planar amide groups and twisted ethyl/phenyl substituents. For example:

  • In N,N′-diethyl-N,N′-diphenylurea , phenyl groups adopt a trans configuration relative to the carbonyl oxygen, with nitrogen hybridization intermediate between trigonal and tetrahedral.
  • Diethyl dioxalamates demonstrate torsional angles of 152–166° between aromatic rings and side chains, suggesting similar steric hindrance in this compound.

Predicted Structural Features :

  • Bond Lengths : C=O (~1.21 Å), C-N (~1.37 Å).
  • Dihedral Angles : Phenyl rings likely rotated 15–30° from the succinamide plane.

Spectroscopic Fingerprint Analysis

FT-IR Spectroscopy

Key absorption bands (predicted):

  • Amide I (C=O stretch) : 1640–1680 cm⁻¹.
  • N-H stretch : 3300–3450 cm⁻¹ (broad, if non-symmetrical).
  • Aromatic C-H : 3050–3100 cm⁻¹.
NMR Spectroscopy
  • ¹H NMR (CDCl₃) :
    • Phenyl protons: δ 7.2–7.5 ppm (multiplet).
    • Ethyl groups: δ 1.2 ppm (triplet, CH~3~), δ 3.4 ppm (quartet, N-CH~2~).
  • ¹³C NMR :
    • Carbonyl (C=O): δ 168–170 ppm.
    • Aromatic carbons: δ 125–140 ppm.
Mass Spectrometry
  • Molecular Ion Peak : m/z 324.42 (M⁺).
  • Fragmentation : Loss of ethyl groups (m/z 268) and phenyl rings (m/z 184).

Computational Chemistry Insights

DFT studies on related succinamides reveal:

  • Conformational Preferences : Syn and anti conformers differ by ~5.6 kcal/mol in energy, with syn forms stabilized by intramolecular hydrogen bonds (e.g., N-H···O=C).
  • Electrostatic Potential : Negative charge localized on carbonyl oxygens, facilitating interactions with electrophilic sites.

Table 1: DFT-Computed Parameters for Analogous Succinamides

Parameter Syn Conformer Anti Conformer
Energy (kcal/mol) 0.0 +5.6
C=O···H-N Distance (Å) 2.1 3.4
Torsion Angle (°) 162–178 152–166

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

N,N//'-diethyl-N,N//'-diphenylbutanediamide

InChI

InChI=1S/C20H24N2O2/c1-3-21(17-11-7-5-8-12-17)19(23)15-16-20(24)22(4-2)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3

InChI Key

PJOBXNUJHQBTRC-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)CCC(=O)N(CC)C2=CC=CC=C2

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CCC(=O)N(CC)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

This compound

  • Substituents: Ethyl (C₂H₅) and phenyl (C₆H₅) groups.
  • Molecular Weight: 324 g/mol (calculated).
  • Key Feature: Aromatic phenyl groups may enhance π-π interactions in drug design.

N,N’-Dimethyl-N,N’-dioctylsuccinamide

  • Substituents: Methyl (CH₃) and octyl (C₈H₁₇) groups.
  • Molecular Weight: ~448 g/mol (calculated).
  • Key Feature: Long alkyl chains improve lipophilicity, favoring metal ion extraction .

N,N,N',N'-Tetra(n-butyl)succindiamide (TBSA) Substituents: Four n-butyl (C₄H₉) groups. Molecular Weight: ~534 g/mol (calculated).

N,N-(Diphenylsulfonyl)succinamide

  • Substituents: Phenylsulfonyl (C₆H₅SO₂) groups.
  • Melting Point: 235–237°C (experimentally determined).
  • Key Feature: Sulfonyl groups increase thermal stability and crystallinity .

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